REACTION_SMILES
|
[C:16]1(=[O:26])[c:17]2[c:18]([cH:22][cH:23][cH:24][cH:25]2)[C:19](=[O:21])[NH:20]1.[CH3:29][N:30]([CH3:31])[CH:32]=[O:33].[Cl:1][CH2:2][CH:3]1[O:4][CH2:5][CH2:6][N:7]([CH2:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[CH2:8]1.[K:27].[OH2:28]>>[CH2:2]([CH:3]1[O:4][CH2:5][CH2:6][N:7]([CH2:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[CH2:8]1)[N:20]1[C:16](=[O:26])[c:17]2[c:18]([cH:22][cH:23][cH:24][cH:25]2)[C:19]1=[O:21]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NC(=O)c2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCC1CN(Cc2ccccc2)CCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1c2ccccc2C(=O)N1CC1CN(Cc2ccccc2)CCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |